1,2,4-Thiadiazolidin-3-one, 4-methyl-2-phenyl-5-(phenylimino)-
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Overview
Description
1,2,4-Thiadiazolidin-3-one, 4-methyl-2-phenyl-5-(phenylimino)- is a heterocyclic compound that belongs to the class of thiadiazolidines This compound is characterized by a five-membered ring containing sulfur and nitrogen atoms
Preparation Methods
The synthesis of 1,2,4-Thiadiazolidin-3-one, 4-methyl-2-phenyl-5-(phenylimino)- involves several synthetic routes. One common method is the reaction of 2-ethyl-3-phenyloxaziridine with phenyl isothiocyanate, which yields the desired thiadiazolidine derivative . The reaction conditions typically involve the use of solvents such as ethanol and catalysts to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,2,4-Thiadiazolidin-3-one, 4-methyl-2-phenyl-5-(phenylimino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups replace hydrogen atoms. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 1,2,4-Thiadiazolidin-3-one, 4-methyl-2-phenyl-5-(phenylimino)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria, leading to cell lysis and death. In cancer cells, the compound may inhibit key enzymes involved in cell proliferation, thereby preventing tumor growth .
Comparison with Similar Compounds
1,2,4-Thiadiazolidin-3-one, 4-methyl-2-phenyl-5-(phenylimino)- can be compared with other similar compounds such as:
4-Ethyl-3,5-bis(phenylimino)-1,2,4-dithiazolidine: This compound has a similar structure but contains an additional sulfur atom, which may alter its chemical properties and reactivity.
2-Ethyl-4-phenyl-5-phenylimino-1,2,4-thiadiazolidin-3-thione: This compound differs by having a thione group instead of a ketone group, which can affect its stability and biological activity.
Properties
CAS No. |
61249-40-9 |
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Molecular Formula |
C15H13N3OS |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
4-methyl-2-phenyl-5-phenylimino-1,2,4-thiadiazolidin-3-one |
InChI |
InChI=1S/C15H13N3OS/c1-17-14(16-12-8-4-2-5-9-12)20-18(15(17)19)13-10-6-3-7-11-13/h2-11H,1H3 |
InChI Key |
RFTGQJFPIUASGB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC2=CC=CC=C2)SN(C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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